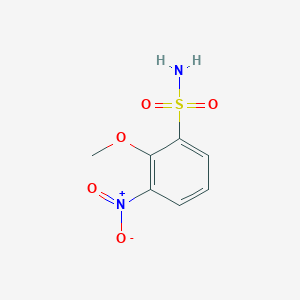

2-Methoxy-3-nitrobenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

1261827-86-4 |

|---|---|

Molecular Formula |

C7H8N2O5S |

Molecular Weight |

232.22 g/mol |

IUPAC Name |

2-methoxy-3-nitrobenzenesulfonamide |

InChI |

InChI=1S/C7H8N2O5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3,(H2,8,12,13) |

InChI Key |

KRGIODSUNGRRSE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for 2 Methoxy 3 Nitrobenzene 1 Sulfonamide

Retrosynthetic Analysis of the 2-Methoxy-3-nitrobenzene-1-sulfonamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis suggests several potential synthetic routes, primarily dictated by the order in which the three substituents—sulfonamide, methoxy (B1213986), and nitro groups—are introduced onto the benzene (B151609) ring.

The most logical primary disconnection is the cleavage of the sulfur-nitrogen bond of the sulfonamide group. This transform leads back to the corresponding sulfonyl chloride and ammonia (B1221849), a standard and reliable reaction.

Primary Disconnection: S-N Bond

Target Molecule: this compound

Retron: Sulfonamide

Transform: Amidation

Precursors: 2-Methoxy-3-nitrobenzene-1-sulfonyl chloride and Ammonia

The next critical step is the deconstruction of the 2-methoxy-3-nitrobenzene-1-sulfonyl chloride intermediate. The synthetic strategy hinges on the directing effects of the substituents in electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups are deactivating meta-directors. libretexts.orgyoutube.comorganicchemistrytutor.com

A plausible synthetic sequence would start with a readily available substituted benzene. Starting with anisole (B1667542) (methoxybenzene) is a logical choice.

Forward Synthetic Strategy:

Chlorosulfonation of Anisole: Anisole undergoes electrophilic aromatic substitution with chlorosulfonic acid. The methoxy group directs the incoming chlorosulfonyl group primarily to the para position due to sterics, but the ortho-isomer, 2-methoxybenzenesulfonyl chloride, is also formed.

Nitration: The separated 2-methoxybenzenesulfonyl chloride is then subjected to nitration. The directing effects of the existing groups are crucial here. The methoxy group directs ortho- and para-, while the sulfonyl chloride group directs meta-. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3- and 5-positions. The 3-position is ortho to the activating methoxy group and meta to the deactivating sulfonyl chloride group, making it a highly favored site for nitration. lumenlearning.commasterorganicchemistry.comlibretexts.org

Amidation: The resulting 2-methoxy-3-nitrobenzene-1-sulfonyl chloride is treated with ammonia to form the final product, this compound.

This strategic approach leverages the synergistic directing effects of the substituents to achieve the desired 1,2,3-substitution pattern.

Classical and Contemporary Approaches to Sulfonamide Synthesis

The sulfonamide functional group is a cornerstone in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. thieme-connect.com These range from well-established classical methods to modern, metal-catalyzed, and green chemistry approaches.

Amidation Reactions of Sulfonyl Chlorides

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov This reaction, typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is robust and generally provides high yields. For the synthesis of this compound, this involves the reaction of 2-methoxy-3-nitrobenzene-1-sulfonyl chloride with ammonia.

Metal-Catalyzed Sulfonamidation Reactions

Modern organic synthesis has seen the emergence of powerful metal-catalyzed reactions for C-N bond formation, including the synthesis of sulfonamides. These methods often offer milder reaction conditions, improved functional group tolerance, and novel bond disconnections.

| Catalyst System | Reaction Type | Description |

| Copper | Three-Component Coupling | A direct, single-step synthesis combines aryl boronic acids, a sulfur dioxide source (like DABSO), and amines using a Cu(II) catalyst. nih.govacs.org |

| Rhodium | C-H Amidation | Cationic rhodium complexes can catalyze the direct amidation of arene C-H bonds using sulfonyl azides as the nitrogen source, releasing N₂ as the only byproduct. acs.orgacs.org This chelation-assisted approach allows for high regioselectivity. |

| Palladium | Chlorosulfonylation/Amination | Palladium catalysts can be used for the chlorosulfonylation of arylboronic acids, followed by in-situ amination to yield aryl sulfonamides under mild conditions. nih.gov |

| Nickel | Photosensitized Cross-Coupling | A dual catalytic system using nickel and a photosensitizer enables the coupling of aryl halides with sulfonamides, providing broad access to N-aryl sulfonamides. princeton.edu |

These contemporary methods provide powerful alternatives to classical routes, enabling the synthesis of complex sulfonamides that may be difficult to access otherwise.

Green Chemistry Principles in Sulfonamide Synthesis

In line with the principles of sustainable chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. These approaches aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in sulfonamide synthesis. Methods have been developed for the microwave-assisted synthesis of sulfonamides directly from sulfonic acids, avoiding the need to isolate the intermediate sulfonyl chlorides. organic-chemistry.orgacs.orgresearchgate.net

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and process control. Fully automated flow systems have been designed for the synthesis of sulfonamide libraries, minimizing waste and allowing for rapid purification. acs.orgacs.orgvapourtec.com

Mechanosynthesis: Solvent-free mechanochemical methods, such as ball-milling, represent a highly sustainable approach. A one-pot, two-step procedure using solid sodium hypochlorite (B82951) has been developed for the synthesis of sulfonamides from disulfides, avoiding bulk solvents entirely. rsc.org

Synthesis in Water: Performing reactions in water is a key goal of green chemistry. A facile method for sulfonamide synthesis has been described that uses water as the solvent, omits organic bases, and allows for product isolation by simple filtration. rsc.org

Specific Methodologies for Introducing Methoxy and Nitro Groups onto Benzene Sulfonamide Systems

The regioselective introduction of the methoxy and nitro groups is the most challenging aspect of synthesizing this compound. The strategy relies on a deep understanding of electrophilic aromatic substitution mechanisms and substituent directing effects.

Electrophilic Aromatic Nitration Strategies

The introduction of a nitro group onto an aromatic ring is a classic example of electrophilic aromatic substitution. The standard reagent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.commasterorganicchemistry.comlibretexts.org

For the target molecule, the substrate for nitration is 2-methoxybenzenesulfonyl chloride. The outcome of this reaction is governed by the combined influence of the two existing substituents.

Directing Effects in the Nitration of 2-Methoxybenzenesulfonyl Chloride:

| Substituent | Type | Directing Effect |

| -OCH₃ (at C-2) | Activating | Ortho, Para |

| -SO₂Cl (at C-1) | Deactivating | Meta |

The methoxy group strongly activates the positions ortho (C3) and para (C5) to itself. The sulfonyl chloride group deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Both groups, therefore, synergistically direct the nitration to the C3 and C5 positions. The C3 position is often favored due to its proximity to the strongly activating methoxy group. A methodology for the chemoselective nitration of aromatic sulfonamides using tert-butyl nitrite (B80452) has also been reported, which may offer an alternative under milder conditions. nih.gov

Nucleophilic Aromatic Substitution Pathways for Methoxy Introduction

The introduction of a methoxy group onto an aromatic ring, particularly one activated by electron-withdrawing substituents like a nitro group, is frequently achieved through nucleophilic aromatic substitution (SNAr). This pathway is a cornerstone of synthetic organic chemistry for constructing highly functionalized aromatic compounds. The SNAr mechanism in this context typically involves the attack of a nucleophile, such as a methoxide (B1231860) anion, on an aromatic ring bearing a suitable leaving group (e.g., a halide) and activating groups.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile adds to the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups, such as a nitro group (-NO2) and a sulfonamide group (-SO2NH2), is crucial as they stabilize the negative charge of this intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.org This stabilization is most effective when the activating groups are positioned ortho or para to the leaving group. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

For the synthesis of a molecule like this compound, a hypothetical SNAr approach would involve a precursor such as 2-chloro-3-nitrobenzene-1-sulfonamide. The chlorine atom at the C2 position is ortho to the sulfonamide group and meta to the nitro group. While the ortho/para relationship is ideal for activation, the strong electron-withdrawing nature of both substituents provides sufficient activation for the substitution to occur. libretexts.org The reaction would be carried out with a source of methoxide, such as sodium methoxide (NaOCH₃), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Key factors influencing the success and rate of SNAr reactions include:

The nature of the leaving group: The reaction rate often follows the order F > Cl > Br > I for SNAr, as the more electronegative fluorine is better at stabilizing the transition state leading to the Meisenheimer complex.

The strength of the nucleophile: A stronger nucleophile, like methoxide, will generally react faster.

Solvent: Polar aprotic solvents are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.

Activating groups: The number and position of electron-withdrawing groups significantly impact reactivity. libretexts.org

While direct methoxylation of a pre-formed sulfonamide ring is a viable strategy, an alternative route could involve the SNAr reaction on a precursor like 1-chloro-2-methoxy-3-nitrobenzene, followed by the introduction of the sulfonamide group in a subsequent step. The choice of pathway depends on the availability of starting materials and the compatibility of the functional groups with the reaction conditions of each step.

Directed Ortho-Metalation and Related Techniques

Directed ortho-metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic rings. wikipedia.org This technique utilizes a "directed metalation group" (DMG) which coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), facilitating the deprotonation of the proton at the adjacent ortho position. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org

The sulfonamide group (-SO₂NR₂) is recognized as a powerful DMG. organic-chemistry.orgresearchgate.net In the context of synthesizing substituted benzene sulfonamides, a DoM strategy would involve the deprotonation of the aromatic ring at the position ortho to the sulfonamide. For a precursor to this compound, one might envision starting with 2-methoxybenzene-1-sulfonamide. The sulfonamide group would direct lithiation to the C6 position. However, to achieve the desired 3-nitro substitution pattern via a standard DoM protocol, a different precursor and strategy would be necessary.

A significant challenge in applying DoM to a substrate like this compound, or its precursors, is the presence of the nitro group. Nitro groups are generally incompatible with the highly basic and nucleophilic organolithium reagents used in DoM, as these reagents can add to the nitro group itself. Therefore, a direct ortho-lithiation on a nitro-containing aromatic ring is typically not feasible.

To circumvent this limitation, several strategies can be employed:

Late-Stage Nitration: The DoM reaction can be used to install other functional groups first, with the nitration step being performed later in the synthetic sequence. For example, one could start with a protected benzene sulfonamide, perform a DoM to introduce a different substituent, and then unveil the functionality required before a final nitration step.

Use of Alternative Bases: Research into milder bases and alternative metalating agents (e.g., lithium amide bases like LDA or TMP-based reagents) could potentially offer a pathway that is more tolerant of sensitive functional groups like the nitro group, although this remains a significant synthetic challenge.

DMG Modification: The directing group itself can be modified to influence the reaction conditions.

While the sulfonamide moiety is a potent DMG, its application in the direct synthesis of nitro-aromatic compounds via DoM is severely restricted by the reactivity of the nitro group. researchgate.net Therefore, for the specific substitution pattern of this compound, DoM is more likely to be a tool for synthesizing a precursor, with the nitro group being introduced in a separate, non-DoM step.

Purification and Isolation Techniques for Advanced Organic Synthesis

The purification and isolation of the final product are critical steps in organic synthesis to ensure the desired compound is obtained with a high degree of purity, free from starting materials, reagents, and by-products. For crystalline organic solids like this compound, several techniques are commonly employed.

Recrystallization: This is the most common method for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor). The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For sulfonamides, alcoholic solvents or aqueous alcohol mixtures are often effective. google.com For instance, isopropanol-water mixtures have been successfully used for the purification of related sulfonamide compounds, offering good recovery and purity. google.com

Chromatography: When recrystallization is ineffective, or for separating complex mixtures, chromatographic techniques are used.

Thin-Layer Chromatography (TLC): Primarily an analytical tool to monitor reaction progress and check the purity of a compound, TLC can also guide the selection of a solvent system for column chromatography. ctppc.org

Column Chromatography: This is a preparative technique used to separate compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through it. Components of the mixture travel through the column at different rates and are collected in separate fractions.

High-Performance Liquid Chromatography (HPLC): Both an analytical and a preparative technique, HPLC offers higher resolution and speed compared to traditional column chromatography. It is particularly useful for purifying thermally sensitive or non-volatile compounds and for achieving very high purity levels.

Other Techniques:

Acid-Base Extraction: The acidic proton on the sulfonamide nitrogen (and potentially other functional groups) allows for purification via acid-base extraction. The compound can be dissolved in an organic solvent and treated with an aqueous base to form a water-soluble salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and finally, the desired compound is precipitated by re-acidification.

Activated Charcoal Treatment: During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities, which are then removed by hot filtration before the crystallization step. google.com

The selection of a purification method depends on the physical properties of the compound (e.g., crystallinity, polarity, thermal stability) and the nature of the impurities. quora.com Often, a combination of these techniques is required to achieve the desired level of purity for advanced applications.

Comparative Analysis of Synthetic Efficiencies and Yields for Analogous Structures

For instance, studies on the synthesis of triazinyl-substituted benzene-sulfonamide conjugates have shown that the choice of reaction medium and base can dramatically impact the yield. nih.govnih.gov A comparison of different synthetic conditions for the same target molecule revealed a significant improvement in yield when moving from an organic solvent system to an aqueous one. documentsdelivered.com

| Starting Material | Transformation | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide | Nucleophilic Substitution | Glycine (B1666218), Na₂CO₃, H₂O, reflux | Disubstituted glycine conjugate | >95% | nih.govnih.gov |

| 4-(4′,6′-dichloro-1′,3′,5′-triazin-2′-ylamino)-benzene-sulfonamide | Nucleophilic Substitution | Glycine, DIPEA, DMF | Disubstituted glycine conjugate | ~65% | nih.gov |

| p-Toluenesulfonyl chloride | Sulfonamide formation | 1-Propanamine, rt | 4-methyl-N-propylbenzenesulfonamide | Not specified | ctppc.org |

| o-Nitrochlorobenzene | Chlorosulfonation & Ammoniation | 1. H₂SO₄, ClSO₃H; 2. NH₄OH | 4-chloro-3-nitrobenzenesulfonamide | ~87% (over 2 steps) | google.com |

| Sodium p-toluenesulfinate | Oxidative Amination | Aniline (B41778), NH₄I, CH₃CN, 80 °C | N-phenyl-4-methylbenzenesulfonamide | 94% | nih.gov |

| Aryl thiols | Oxidative S-N Coupling | Amines, I₂O₅ | Various Sulfonamides | Moderate to good | thieme-connect.com |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Methoxy 3 Nitrobenzene 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

A proton NMR spectrum for 2-Methoxy-3-nitrobenzene-1-sulfonamide would be expected to show distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The precise chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and sulfonamide groups and the electron-donating effect of the methoxy group. Without experimental data, a detailed analysis and assignment remain speculative.

Carbon-13 (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the substituents, offering insights into the electronic distribution within the benzene (B151609) ring. The methoxy carbon would also exhibit a characteristic signal. The absence of published experimental data precludes a definitive analysis.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for establishing the connectivity between protons and carbons, and thus, for the complete structural elucidation of this compound. These experiments would confirm the substitution pattern on the benzene ring and the assignment of all proton and carbon signals. Regrettably, no such studies have been reported for this specific compound.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the conformational aspects of a molecule.

Characteristic Vibrational Modes of Sulfonamide, Nitro, and Methoxy Moieties

Based on established group frequencies, the FT-IR and Raman spectra of this compound would be expected to exhibit characteristic vibrational modes for the sulfonamide, nitro, and methoxy groups.

Expected Vibrational Modes:

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Sulfonamide (SO₂NH₂) ** | Asymmetric SO₂ stretching | 1370–1335 |

| Symmetric SO₂ stretching | 1180–1160 | |

| N-H stretching | 3300–3200 | |

| Nitro (NO₂) | Asymmetric NO₂ stretching | 1560–1520 |

| Symmetric NO₂ stretching | 1360–1345 | |

| Methoxy (O-CH₃) ** | C-H stretching | 2950–2850 |

| C-O stretching | 1275–1200 |

Note: These are general ranges and the actual frequencies for this compound may vary due to the specific molecular environment.

Correlation with Theoretically Predicted Vibrational Spectra

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational spectra of molecules. A comparison of theoretically predicted spectra with experimental FT-IR and Raman data is crucial for a detailed and accurate assignment of the vibrational modes. Such a correlative study would provide valuable insights into the molecular structure and vibrational dynamics of this compound. To date, no such theoretical or comparative studies have been published.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. researchgate.netmdpi.com By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. nih.govnih.gov For this compound, this technique is used to confirm its molecular formula, C₇H₈N₂O₅S.

The instrument, often a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometer, provides a highly accurate mass measurement of the molecular ion. mdpi.com This experimental value is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, and ³²S). A close match between the experimental and theoretical mass validates the proposed molecular formula.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₅S |

| Calculated Monoisotopic Mass (Da) | 232.01539 |

| Nominal Mass (Da) | 232 |

| Elemental Composition | Carbon: 36.21%, Hydrogen: 3.47%, Nitrogen: 12.06%, Oxygen: 34.45%, Sulfur: 13.81% |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Aromatic Stacking)

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily driven by the sulfonamide and nitro functional groups. researchgate.net

Hydrogen Bonding: The sulfonamide group is a potent hydrogen-bonding motif. The two N-H protons act as hydrogen bond donors, while the two sulfonyl oxygen atoms are strong acceptors. This typically leads to the formation of robust supramolecular structures such as dimers or extended chains (catemers). nih.govresearchgate.netacs.org The oxygen atoms of the nitro group can also act as hydrogen bond acceptors, potentially participating in weaker C-H···O interactions or even N-H···O bonds, further stabilizing the crystal lattice. nih.gov

Table 2: Predicted Intermolecular Interactions in Solid-State this compound

| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) | Primary motif, forming dimers or chains |

| Weaker Hydrogen Bond | N-H (Sulfonamide) | O-N (Nitro) | Cross-linking primary motifs |

| Weaker Hydrogen Bond | C-H (Aromatic) | O=S or O-N | Secondary stabilization of the 3D network |

| π-π Stacking | Benzene Ring | Benzene Ring | Stabilizes packing through van der Waals forces |

Conformational Analysis and Dihedral Angles in the Solid State

The orientation of the substituents relative to the benzene ring is critical. The planarity of the nitro group with the aromatic ring is a common feature in nitrobenzene (B124822) derivatives, allowing for maximal resonance stabilization. researchgate.net However, steric hindrance from the adjacent methoxy group might cause a slight twist. The conformation of the sulfonamide and methoxy groups is influenced by a balance of steric effects and the potential for intramolecular interactions. For example, an intramolecular hydrogen bond between a sulfonamide N-H and the ortho-methoxy oxygen atom could significantly constrain the conformation. Analysis of related structures shows that the torsion angles involving the sulfonamide group can vary widely, profoundly affecting the molecular shape and subsequent crystal packing. mdpi.com

Table 3: Key Dihedral Angles for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| τ₁ | C2-C1-S-N | Orientation of the sulfonamide group relative to the ring |

| τ₂ | C1-S-N-H | Conformation of the amine group |

| τ₃ | C3-C2-O-CH₃ | Orientation of the methoxy group relative to the ring |

| τ₄ | C4-C3-N-O | Orientation of the nitro group relative to the ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light corresponding to the promotion of electrons to higher energy orbitals. For this compound, the spectrum is dominated by π→π* transitions within the substituted aromatic system.

The benzene ring itself exhibits characteristic absorption bands. The introduction of substituents significantly modifies the spectrum. researchgate.net

Nitro Group (-NO₂): As a strong chromophore and electron-withdrawing group, it extends the conjugated system and causes a significant bathochromic (red) shift of the absorption maxima to longer wavelengths. nih.goviu.edu

Methoxy Group (-OCH₃): As an auxochrome with non-bonding electrons, it also contributes to a bathochromic shift.

Sulfonamide Group (-SO₂NH₂): This group can also act as an auxochrome, influencing the position and intensity of the absorption bands.

The combined electronic effects of these three groups on the benzene ring result in a complex UV-Vis spectrum with absorption bands shifted to the near-UV region, indicative of an extended electronic conjugation system. The precise λ(max) values are sensitive to the substitution pattern on the aromatic ring. researchgate.net

Table 4: Expected UV-Vis Absorption Characteristics

| Compound | Typical λ(max) (nm) | Electronic Transition | Effect of Substituent |

|---|---|---|---|

| Benzene | ~204, ~256 | π→π* (E₂ and B bands) | Reference |

| Nitrobenzene | ~260-280 | π→π | Bathochromic shift |

| Anisole (B1667542) (Methoxybenzene) | ~217, ~269 | π→π | Bathochromic shift |

| This compound | >280 (Predicted) | π→π* | Significant bathochromic shift due to combined effects of NO₂, OCH₃, and SO₂NH₂ groups |

Computational and Theoretical Investigations of 2 Methoxy 3 Nitrobenzene 1 Sulfonamide

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. globalresearchonline.net It has proven to be an effective method for exploring the physical and chemical properties of various organic molecules. sci-hub.se DFT calculations, particularly using hybrid functionals like B3LYP, provide a reliable balance between accuracy and computational cost for determining molecular geometries, vibrational frequencies, and electronic properties of sulfonamide and nitrobenzene (B124822) derivatives. globalresearchonline.netmkjc.in

The first step in a computational study is typically geometry optimization, which seeks the lowest energy arrangement of atoms in a molecule. For 2-Methoxy-3-nitrobenzene-1-sulfonamide, this process reveals crucial information about bond lengths, bond angles, and dihedral (torsion) angles.

Theoretical calculations are generally performed on an isolated molecule in the gas phase, whereas experimental results, like those from X-ray crystallography, are based on molecules in the solid state. sci-hub.se This can lead to slight variations between computed and experimental values. In molecules containing a benzene (B151609) ring, the presence of bulky or electronically active substituents like nitro and methoxy (B1213986) groups can cause minor distortions in the ring from a perfect hexagonal geometry. globalresearchonline.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents expected ranges for geometric parameters based on DFT calculations of similar molecules. Actual values would require specific computation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C-S | 1.77 - 1.79 | O-S-O | 119 - 122 | C-C-S-N | 85 - 115 |

| S-N | 1.63 - 1.67 | C-S-N | 106 - 109 | C-S-N-H | 50 - 70 |

| S=O | 1.43 - 1.45 | C-C-N(O₂) | 118 - 121 | C-C-O-C | 0 - 10 |

| C-N(O₂) | 1.47 - 1.49 | O-N-O | 123 - 126 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mkjc.in

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. In this compound, the HOMO is expected to be localized primarily on the methoxy-substituted benzene ring, as the methoxy group is an electron-donating group. The LUMO, however, is likely concentrated around the nitro group, a strong electron-withdrawing group. researchgate.net This distribution dictates the molecule's behavior in charge-transfer interactions.

Table 2: Illustrative FMO Properties for this compound (Hypothetical Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| E(HOMO) | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| E(LUMO) | -2.0 to -3.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mkjc.inresearchgate.net The MEP map displays color-coded regions of electrostatic potential on the molecule's surface.

Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue Regions: Indicate positive potential, are electron-deficient, and represent sites for nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.

Green Regions: Represent neutral or zero potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro and sulfonamide groups. researchgate.netmdpi.com These areas are the primary sites for hydrogen bonding and interactions with electrophiles. The most positive potential (blue) would be found around the hydrogen atoms of the sulfonamide amine group (-NH₂), making them potential hydrogen bond donors. This detailed charge landscape provides insight into intermolecular interactions. mkjc.in

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and intramolecular interactions by studying the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. ijnc.ir The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.

Table 3: Illustrative NBO Analysis for Key Intramolecular Interactions (Hypothetical Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP (O) of Methoxy | π* (C-C) of Ring | 5 - 15 |

| π (C-C) of Ring | σ* (S-O) | 2 - 8 |

| LP (N) of Sulfonamide | σ* (S-O) | 1 - 5 |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These indices provide a quantitative basis for comparing the reactivity of different compounds.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = χ² / (2η).

These descriptors help in systematically assessing the molecule's stability and its propensity to participate in various chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, often in a solvent environment. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its surroundings. peerj.com

For this compound, an MD simulation in a solvent like water or ethanol (B145695) could:

Explore the full conformational landscape, identifying the most stable and frequently occurring conformations in solution.

Analyze the hydrogen bonding network between the sulfonamide group and solvent molecules. nih.gov

Determine how solvent molecules arrange themselves around the hydrophobic (benzene ring) and hydrophilic (nitro, sulfonamide groups) parts of the molecule.

Provide insights into the molecule's solubility and transport properties.

Such simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, bridging the gap between theoretical calculations and experimental observations. rsc.org

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Research Context

In modern drug discovery and chemical research, in silico ADMET prediction has become an indispensable tool. These computational methods allow for the early-stage assessment of a molecule's potential pharmacokinetic and toxicity profile, saving significant time and resources. For a compound such as this compound, these predictions offer a theoretical framework for its biological viability.

Drug-Likeness and Pharmacokinetic Property Predictions

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This evaluation is often based on established rule sets like Lipinski's Rule of Five, Ghose's Filter, and Veber's Rules, which assess molecular properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov Computational platforms like pkCSM and SwissADME are frequently utilized to generate these predictions. nih.gov

For a molecule like this compound, a hypothetical analysis would assess these parameters to predict its potential as an oral drug candidate. nih.gov Key pharmacokinetic properties that are computationally predicted include:

Absorption: Predictions for human intestinal absorption and Caco-2 cell permeability indicate how well the compound might be absorbed from the gut.

Distribution: Parameters such as Blood-Brain Barrier (BBB) penetration and plasma protein binding are crucial for understanding where the compound might travel within the body.

Metabolism: Predictions identify which Cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. nih.gov

Excretion: Total clearance and potential renal transporters are modeled to understand how the compound is eliminated from the body.

The following table represents an illustrative example of the type of data generated in a drug-likeness and pharmacokinetic property prediction for a research compound like this compound.

Table 1: Representative In Silico Drug-Likeness and Pharmacokinetic Predictions This data is illustrative and represents typical parameters evaluated for a research compound, not specific measured values for this compound.

| Property Category | Parameter | Predicted Value/Outcome | Significance |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | < 500 g/mol | Adheres to Lipinski's Rule |

| LogP (Lipophilicity) | < 5 | Adheres to Lipinski's Rule | |

| Hydrogen Bond Donors | < 5 | Adheres to Lipinski's Rule | |

| Hydrogen Bond Acceptors | < 10 | Adheres to Lipinski's Rule | |

| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption |

| Caco-2 Permeability | Moderate | Suggests moderate cell membrane passage | |

| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | High | May have a longer duration of action | |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with common drugs | |

| Toxicity | AMES Toxicity | Non-mutagen | Low predicted risk of carcinogenicity |

Computational Approaches to Metabolic Pathways (theoretical, non-clinical)

Computational methods provide a theoretical lens through which to view the potential metabolic fate of a compound. For nitroaromatic compounds, metabolism is often initiated by the reduction of the nitro group, a process that can be mediated by enzymes such as Cytochrome P450 reductases. researchgate.net This metabolic activation is a critical step, as it can lead to the formation of reactive intermediates. researchgate.netwustl.edu

Theoretical models predict the "sites of metabolism" (SOM) on the molecule that are most susceptible to enzymatic action. nih.gov These predictions are based on factors like the reactivity of specific atoms and the accessibility of different parts of the molecule to enzyme active sites. chemrxiv.org For this compound, computational analysis would likely focus on:

Nitro-reduction: The primary predicted pathway for many nitroaromatic compounds involves the sequential reduction of the nitro group (NO₂) to nitroso (NO), hydroxylamino (NHOH), and finally amino (NH₂) groups. researchgate.net

Hydroxylation: The aromatic ring or methoxy group could be potential sites for hydroxylation by CYP enzymes.

Dealkylation: The methoxy group (-OCH₃) could undergo O-dealkylation.

These in silico predictions are purely theoretical and serve to guide subsequent non-clinical, experimental studies to identify the actual metabolites formed. chemrxiv.org

Non-linear Optical (NLO) Properties and Related Studies

The field of non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical effects. Organic molecules with specific structural features are of great interest for NLO applications. researchgate.net The structure of this compound, featuring an electron-donating methoxy group and a strongly electron-withdrawing nitro group attached to a benzene π-system, suggests potential for NLO activity. nih.govunpatti.ac.id

The NLO response of a molecule is primarily described by its hyperpolarizability. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating these properties. researchgate.netresearchgate.net Key parameters calculated include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an external electric field.

First Hyperpolarizability (β or β₀): The primary determinant of the second-order NLO response. A large β value is indicative of a strong NLO response. researchgate.net

Studies on similar nitro- and methoxy-substituted benzene derivatives show that the intramolecular charge transfer between the donor and acceptor groups is crucial for high hyperpolarizability values. researchgate.netresearchgate.net Theoretical calculations using DFT methods like B3LYP are standard for predicting these properties and understanding the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. unpatti.ac.id The energy gap between HOMO and LUMO is also an important indicator of NLO potential. rsc.org

Table 2: Representative Theoretical NLO Properties This data is illustrative and based on typical values for similar D-π-A organic molecules; it does not represent specific measured values for this compound.

| Parameter | Symbol | Representative Calculated Value | Significance |

|---|---|---|---|

| Dipole Moment | μ | 8.5 D | Indicates a highly polar molecule |

| Average Polarizability | α | 25 x 10⁻²⁴ esu | Measures the linear optical response |

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 3 Nitrobenzene 1 Sulfonamide

Reaction Pathways Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reduction of the Nitro Group to Amine Functionality

The conversion of the nitro group in aromatic compounds to an amine is a fundamental and widely utilized transformation in organic synthesis. For 2-Methoxy-3-nitrobenzene-1-sulfonamide, this reduction would yield 2-Methoxy-3-aminobenzene-1-sulfonamide, a key intermediate for further functionalization. Several established methods are applicable for this transformation, primarily catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. The reaction typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. For instance, the catalytic hydrogenation of similar nitroaromatic compounds is often carried out at room temperature and atmospheric pressure of hydrogen, making it a mild and effective method.

Chemical reduction offers an alternative to catalytic hydrogenation. A widely used method involves the use of metals, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl) jocpr.com. Stannous chloride (SnCl₂) is another effective reagent for the selective reduction of aromatic nitro compounds, often used in non-acidic and non-aqueous media to avoid side reactions with other sensitive functional groups thieme-connect.comnih.gov. The reduction with iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride is also a classic and industrially viable method for the synthesis of anilines from their nitro precursors jocpr.com.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Temperature | Observations |

|---|---|---|---|

| H₂, Pd/C | Ethanol (B145695) or Methanol | Room Temperature | Generally high yields and clean reactions. researchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Reflux | Effective for selective reduction. thieme-connect.comnih.gov |

| Fe, HCl | Water/Ethanol | Reflux | A classic and cost-effective method. jocpr.com |

Mechanistic Insights into Nitro Group Transformations

The mechanism of nitro group reduction varies with the chosen reagent. In catalytic hydrogenation, the nitro compound is adsorbed onto the surface of the metal catalyst along with hydrogen. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are successively reduced to the final amine. The catalyst provides a surface for the reaction to occur and facilitates the cleavage of the N-O bonds and the formation of N-H bonds.

In the case of metal-based reductions, such as with tin or iron in acid, the mechanism involves a series of single electron transfers from the metal to the nitro group. The metal is oxidized (e.g., Sn to Sn²⁺/Sn⁴⁺ or Fe to Fe²⁺/Fe³⁺) while the nitro group is reduced. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group. The reaction again proceeds through nitroso and hydroxylamine intermediates before the final amine is formed.

Reactivity at the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key reactive center in the molecule, offering possibilities for modification at the nitrogen atom and engaging in important intermolecular interactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons and can act as a nucleophile, allowing for the introduction of alkyl or acyl groups.

N-Alkylation involves the substitution of one of the hydrogen atoms on the sulfonamide nitrogen with an alkyl group. This reaction is typically carried out by treating the sulfonamide with an alkyl halide in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the sulfonamide to form a more nucleophilic sulfonamidate anion, which then attacks the alkyl halide. The reactivity can be influenced by the nature of the alkylating agent and the steric hindrance around the sulfonamide nitrogen nih.govacs.org.

N-Acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This can be achieved by reacting the sulfonamide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylsulfonamides are an important class of compounds with various biological activities researchgate.net. The reaction conditions for N-acylation are generally similar to those for N-alkylation, with the choice of base and solvent being crucial for achieving good yields.

Table 2: General Conditions for N-Alkylation and N-Acylation of Sulfonamides

| Reaction | Reagent | Base | Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | K₂CO₃ or NaH | DMF or Acetonitrile (B52724) |

| N-Acylation | Acyl Chloride or Anhydride | Pyridine (B92270) or Et₃N | Dichloromethane or THF |

Hydrogen Bonding Interactions and Their Role in Reactivity

Hydrogen bonding plays a crucial role in the solid-state structure and reactivity of sulfonamides. The sulfonamide group contains both hydrogen bond donors (the N-H protons) and hydrogen bond acceptors (the sulfonyl oxygens) nih.govmdpi.com. In the solid state, sulfonamides often form extensive networks of intermolecular hydrogen bonds. These interactions can influence the physical properties of the compound, such as its melting point and solubility, as well as its reactivity in the solid state.

The N-H protons of the sulfonamide can form hydrogen bonds with the sulfonyl oxygen atoms of neighboring molecules, leading to the formation of dimers or polymeric chains. The nitro group and the methoxy (B1213986) group can also participate in weaker hydrogen bonding interactions, further influencing the crystal packing. Understanding these hydrogen bonding patterns is important for crystal engineering and for predicting the behavior of the compound in different environments. The specific hydrogen bonding network in this compound would require experimental determination through techniques like X-ray crystallography.

Transformations Involving the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group that can influence the reactivity of the aromatic ring. It is generally stable, but under certain conditions, it can undergo cleavage.

Demethylation, the cleavage of the methyl-oxygen bond, is a common transformation for aromatic methoxy compounds. This reaction converts the methoxy group into a hydroxyl group, yielding a phenol. This transformation is typically achieved using strong reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or certain Lewis acids researchgate.netgoogle.com. The choice of reagent is critical to avoid unwanted side reactions, especially given the presence of other functional groups in the molecule. The reaction mechanism often involves the coordination of the Lewis acid to the oxygen atom of the methoxy group, followed by nucleophilic attack by a halide ion on the methyl group.

The presence of the electron-withdrawing nitro group on the ring can influence the reactivity of the methoxy group. In some cases, nucleophilic aromatic substitution can occur, where the methoxy group is displaced by a strong nucleophile, although this is generally less common than reactions at the other functional groups.

Regioselectivity and Stereoselectivity in Derivatives Synthesis

Similarly, information regarding the stereoselectivity in the synthesis of chiral derivatives from this precursor is not available. Such studies would be pertinent if the sulfonamide were to be used as a scaffold or starting material in the synthesis of enantiomerically pure compounds. The lack of published research in this area prevents a detailed analysis of how the structural features of this compound might influence the stereochemical course of asymmetric syntheses.

Catalytic Studies on the Transformations of this compound and its Derivatives

Detailed investigations into the catalytic transformations of this compound and its derivatives are also not well-documented in the scientific literature. Catalytic processes are fundamental in modern organic synthesis for achieving high efficiency and selectivity. For a molecule like this compound, potential catalytic studies could involve:

Reduction of the nitro group: This is a common transformation for nitroaromatic compounds, often accomplished using various metal catalysts (e.g., Pd, Pt, Ni) to yield the corresponding aniline (B41778) derivative. The aniline could then serve as a versatile intermediate for further functionalization.

Cross-coupling reactions: The aromatic ring could potentially undergo catalytic cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. The efficiency and regioselectivity of such reactions would be of significant interest.

Modification of the sulfonamide group: Catalytic methods could be employed to functionalize the sulfonamide nitrogen or to cleave the sulfur-nitrogen bond.

However, the absence of specific studies on this compound means that no concrete data on catalyst selection, reaction conditions, yields, or mechanistic pathways for its transformations can be presented. While general principles of catalysis on related functional groups are well-established, their specific application to this particular molecule has not been reported.

Biological Activity and Structure Activity Relationship Sar Research of 2 Methoxy 3 Nitrobenzene 1 Sulfonamide and Its Analogues

Exploration of Enzyme Inhibition Profiles (In Vitro Studies)

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.comresearchgate.net Several isoforms of human carbonic anhydrase (hCA) are established therapeutic targets. mdpi.com Sulfonamides are a well-known class of potent CA inhibitors. nih.govmdpi.com

The inhibitory activity of sulfonamides is primarily attributed to the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme. rsc.org Aromatic and heterocyclic sulfonamides have been extensively investigated as inhibitors of various hCA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com For instance, a series of aromatic and heterocyclic sulfonamides demonstrated inhibitory activity against hCA I and hCA II. nih.gov In another study, newly synthesized sulfonamide derivatives showed inhibition constants (Kis) ranging from nanomolar to micromolar concentrations against hCA I, II, IX, and XII. mdpi.com Specifically, the physiologically dominant hCA II isoform was significantly inhibited by many of these compounds, with Kis as low as 2.4 nM. mdpi.com

The structure-activity relationship (SAR) for carbonic anhydrase inhibition by sulfonamides is well-defined. The unsubstituted sulfonamide group is a critical feature for high-affinity binding to the catalytic zinc ion. Modifications to the aromatic or heterocyclic ring system modulate the physicochemical properties of the molecule, influencing isoform selectivity and inhibitory potency. mdpi.com For example, substitution on the benzene (B151609) ring of benzenesulfonamides can greatly enhance the activity against certain isoforms. rjb.ro

Table 1: In Vitro Carbonic Anhydrase Inhibition Data for Selected Sulfonamide Analogues

| Compound/Analogue Class | Target Isoform(s) | Inhibition Data (Ki/IC50) | Reference(s) |

|---|---|---|---|

| Aromatic/Heterocyclic Sulfonamides | hCA I, hCA II | Varied inhibition profiles | nih.gov |

| Sulfonamides with Imide Moieties | hCA I, II, IX, XII | Ki ranging from 2.4 nM to >10,000 nM | mdpi.com |

This table presents data for analogues of 2-Methoxy-3-nitrobenzene-1-sulfonamide to illustrate the general activity of the sulfonamide class against carbonic anhydrases. Data for the specific title compound was not available in the searched sources.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. researchgate.netnih.gov Inhibition of these enzymes is a primary therapeutic strategy for the management of Alzheimer's disease. researchgate.net Several studies have explored sulfonamide derivatives as potential inhibitors of both AChE and BChE. nih.gov

A series of synthesized N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were screened for their inhibitory activity against AChE and BChE. Among them, certain compounds were identified as potent inhibitors of BChE, with IC50 values in the low micromolar range (e.g., 7.331 ± 0.946 μM). Similarly, 4-phthalimidobenzenesulfonamide derivatives have been evaluated, with some compounds showing high selectivity and potent inhibition against AChE (IC50 = 1.35 ± 0.08 μM). The dual inhibition of both enzymes has also been reported for some benzohydrazide (B10538) derivatives, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE.

Table 2: In Vitro Cholinesterase Inhibition Data for Selected Sulfonamide Analogues

| Compound/Analogue Class | Target Enzyme(s) | Inhibition Data (IC50) | Reference(s) |

|---|---|---|---|

| N,2-diphenyl-2-(phenylsulfonamido)acetamides | BChE | 7.331 ± 0.946 μM | |

| 4-phthalimidobenzenesulfonamides | AChE | 1.35 ± 0.08 μM |

This table presents data for analogues of this compound to illustrate the general activity of the sulfonamide class against cholinesterases. Data for the specific title compound was not available in the searched sources.

Glyoxalase I and Alpha-Glucosidase Inhibition

While specific studies on the inhibition of Glyoxalase I by this compound or its close analogues were not identified in the search results, the inhibition of alpha-glucosidase by related heterocyclic structures has been investigated. Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes mellitus.

Research on 1,2-benzothiazine derivatives, which contain a sulfonamide-like cyclic structure, has shown their potential as α-glucosidase inhibitors. Several synthesized 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-arylacetamides were identified as potent inhibitors of the α-glucosidase enzyme, with some compounds exhibiting IC50 values (e.g., 18.25 μM) superior to the standard drug, acarbose.

The SAR for these compounds indicated that the nature of the substituents on the N-arylacetamide moiety plays a significant role in their inhibitory activity.

Other Enzyme Targets (e.g., Protein Tyrosine Phosphatase-1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. The search for PTP1B inhibitors has led to the evaluation of various chemical libraries.

While direct inhibition data for this compound was not found, the broader class of small molecules is actively being screened. In one study, a chemical library of 250 compounds was evaluated, and several molecules were found to inhibit over 50% of PTP1B activity, with Ki values for the most potent compounds in the low micromolar range (e.g., 4.2 µM and 5.2 µM).

In Silico Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein. rsc.org These studies are instrumental in rationalizing observed in vitro activities and guiding the design of more potent and selective inhibitors.

Docking studies of sulfonamide derivatives with various enzyme targets have been reported. For carbonic anhydrase , docking simulations reveal that the sulfonamide group coordinates with the zinc ion in the active site, while the substituted phenyl ring engages in interactions with surrounding amino acid residues, influencing isoform selectivity. rsc.orgrjb.ro

In the context of cholinesterases , molecular docking of 4-phthalimidobenzenesulfonamide derivatives with AChE has shown that potent inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. For BChE, docking studies of N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives indicated interactions with key residues such as Trp82, Trp231, and His438.

For alpha-glucosidase , in silico screening of 1,2-benzothiazine derivatives revealed good docking scores and binding interactions with key residues like Asp203, Asp327, His600, and Arg526, which correlated well with their in vitro inhibitory activities.

Molecular docking studies of sulfonamides with dihydropteroate (B1496061) synthase have been used to validate the binding of these inhibitors to the pABA binding site and to explore the more conserved pterin (B48896) binding site as an alternative target to overcome drug resistance.

Regarding PTP1B , docking and molecular dynamics studies have shown that inhibitors can interact with residues at a secondary phosphate-binding site, which is exclusive to PTP1B, offering a pathway to design selective inhibitors.

While specific docking results for this compound are not detailed in the provided search results, the general principles derived from its analogues suggest that the sulfonamide moiety would likely anchor the molecule to the active site of metalloenzymes like carbonic anhydrase, while the 2-methoxy and 3-nitro substituted benzene ring would determine the specificity and strength of interactions with the amino acid residues lining the binding pocket of the various target enzymes.

Ligand-Protein Interaction Analysis

The interaction between a ligand, such as this compound, and its protein target is fundamental to its biological activity. Computational methods, particularly molecular docking, are extensively used to predict and analyze these interactions at a molecular level. For sulfonamide derivatives, these interactions are typically multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and coordination with metal ions if present in the active site.

The sulfonamide group itself is a key player in forming these connections. It can act as both a hydrogen bond donor (via the -NH group) and acceptor (via the -SO2 oxygens) nih.govtandfonline.com. In metalloenzymes like carbonic anhydrases or histone deacetylases (HDACs), the sulfonamide moiety is known to coordinate with the zinc ion in the active site azpharmjournal.com. For instance, docking studies of certain sulfonamide derivatives with HDAC6 have shown the sulfonamide group forming a monodentate interaction with the zinc ion and establishing hydrogen bonds with residues like Gly167 and His158 azpharmjournal.com.

The substituents on the benzene ring—in this case, the methoxy (B1213986) and nitro groups—also play a crucial role in defining the ligand's binding orientation and affinity. The methoxy group can influence solubility and may participate in hydrophobic interactions or, in some contexts, act as a weak hydrogen bond acceptor. The nitro group, being strongly electron-withdrawing, can engage in polar interactions and potentially form hydrogen bonds ontosight.ai. The aromatic ring itself frequently participates in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the protein's binding pocket azpharmjournal.comnih.gov.

Computational studies on similar nitrobenzenesulfonamide compounds have revealed specific interactions that drive binding. For example, a sulfonamide with an indole (B1671886) moiety was shown to bind to the active site of SARS CoV 3CL protease, with the indole's pi-electrons interacting with Thr25 and Thr26 mdpi.com. Such detailed analyses help in understanding the precise molecular determinants of binding for this compound and its analogues.

| Compound Class | Protein Target | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| Sulfonamide-based HDAC Inhibitor | HDAC6 | Zn²⁺, Gly167, His158, Phe227 | Zinc coordination, Hydrogen bonding, π-π stacking | azpharmjournal.com |

| Indole-Sulfonamide Analogue | SARS CoV 3CL Protease | Thr25, Thr26 | π-π interactions | mdpi.com |

| Pyrazinamide Macrocycle | Fms-like tyrosine kinase 3 (FLT3) | Glu692, Cys694 | Hydrogen bonding | nih.gov |

| Benzenesulfonamide (B165840) Derivatives | Tropomyosin receptor kinase A (TrkA) | Tyr359, Ser371, Ile374, Gln369 | Hydrophobic interactions, Charged interactions | nih.gov |

Binding Affinity Predictions and Scoring Functions

Predicting the binding affinity between a ligand and a protein is a central goal of computational drug design. Scoring functions are mathematical models used in molecular docking programs to estimate the binding free energy of a ligand-protein complex, with a more negative score typically indicating a stronger predicted interaction researchgate.netnih.gov. These scores are used to rank different compounds or different binding poses of the same compound.

For sulfonamide derivatives, docking studies frequently report binding energies or docking scores that quantify the predicted affinity for a given target. For example, in a study of azo-linked sulfonamides, one compound showed a calculated binding energy (ΔGb) of -9.8 kcal/mol against cyclin-dependent kinase researchgate.net. Similarly, studies on indole-sulfonamide analogues against SARS-CoV-2 targets reported docking scores of -8.5 kcal/mol to -9.84 kcal/mol mdpi.com. These values provide a quantitative estimate that helps prioritize compounds for synthesis and experimental testing.

However, it is important to note that scoring functions are approximations. Their accuracy can be limited, and they may not always perfectly correlate with experimental binding affinities. More advanced methods, such as free energy perturbation (FEP) or multilinear regression models that incorporate terms for enthalpy and lipophilicity (clog P), can offer more accurate predictions nih.gov. ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also run in silico to assess the drug-likeness of the compounds before synthesis azpharmjournal.comnih.goveurekaselect.com. Ultimately, these computational predictions serve as valuable guides that must be validated through in vitro biological assays.

| Compound/Derivative Type | Protein Target | Predicted Binding Affinity (Score/Energy) | Reference |

|---|---|---|---|

| Azo-linked Sulfonamide (Compound F2) | Cyclin Dependent Kinase | -9.8 kcal/mol | researchgate.net |

| Delavirdine (Sulfonamide-containing drug) | SARS CoV-2 RdRp | -8.5 kcal/mol | mdpi.com |

| Indole-Sulfonamide Analogue | SARS CoV 3CL Protease | -8.70 kcal/mol | mdpi.com |

| HDAC Inhibitor (Compound Iva) | HDAC6 | Higher than Vorinostat (specific value not given) | azpharmjournal.com |

Influence of Conformational Flexibility on Binding Modes

Both ligands and proteins are dynamic entities, and their conformational flexibility is critical for the binding process. A ligand like this compound can adopt various shapes (conformations) due to the rotation around its single bonds. The specific conformation it adopts upon binding is influenced by the topology of the protein's active site.

Structural studies on related compounds, such as N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, have shown that differences in the C-S-N-C torsion angles lead to significantly different orientations of the phenyl rings mdpi.com. This inherent flexibility means that a single molecule can potentially adopt multiple binding modes within the same active site or bind to different targets by presenting different pharmacophoric features unifi.it.

The protein target is also flexible, and the binding of a ligand can induce conformational changes in the active site, a concept known as "induced fit." This mutual adaptation allows the ligand-protein complex to achieve a low-energy state, maximizing favorable interactions. Computational techniques like molecular dynamics (MD) simulations are used to explore the conformational landscape of both the ligand and the protein, providing insights into the stability of different binding modes and the energetic barriers between them. Understanding this dynamic interplay is crucial for designing inhibitors with high affinity and specificity, as it allows for the exploitation of specific conformational states of the target protein.

Structure-Activity Relationship (SAR) Investigations for Methoxy-Nitrobenzenesulfonamide Derivatives

Impact of Substituent Position and Nature (Methoxy, Nitro) on Biological Activity

The biological activity of an aromatic compound is highly sensitive to the nature of its substituents and their positions on the ring. In methoxy-nitrobenzenesulfonamide derivatives, the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) is a key determinant of activity.

The position of these groups is critical. Crystal structure analysis has revealed that altering the position of the nitro group on a benzenesulfonamide ring significantly affects the molecule's intermolecular interactions and crystal packing mdpi.com. This translates directly to how the molecule interacts with a biological target. For instance, moving a substituent could either facilitate a crucial hydrogen bond or introduce steric hindrance that prevents optimal binding. Studies on other substituted aromatics have shown that the position of a methoxy group can significantly influence antibacterial activity mdpi.com.

The nature of the substituents dictates their electronic and steric properties. The nitro group is a strong electron-withdrawing group, which can enhance the acidity of the sulfonamide N-H proton and influence the molecule's ability to participate in polar interactions. In some cases, adding an electron-withdrawing group like a nitro moiety has been shown to increase the antibacterial activity of sulfonamide derivatives ajchem-b.com. Conversely, the methoxy group is electron-donating, which can affect the electron density of the aromatic ring and its reactivity. The presence of methoxy and hydroxyl groups is known to impact the antioxidant and antiproliferative activities of various compounds nih.govnih.govresearchgate.net. The balance and positioning of these opposing electronic effects are crucial for fine-tuning biological activity.

| Structural Modification | Observed Effect on Biological Activity | Potential Rationale | Reference |

|---|---|---|---|

| Addition of electron-withdrawing group (e.g., Nitro) | Can increase antibacterial activity | Alters electronic properties, potentially enhancing target interaction | ajchem-b.com |

| Introduction of bulky substituents at certain positions | Substantially decreased potency | Steric hindrance prevents optimal fit in the binding pocket | acs.org |

| Varying the position of the nitro group | Significantly affects intermolecular hydrogen bonding | Changes the orientation of key functional groups for interaction | mdpi.com |

| Presence and position of methoxy groups | Strongly impacts antiproliferative and antioxidant activity | Modulates electronic properties and potential for hydrogen bonding/hydrophobic interactions | nih.gov |

Role of the Sulfonamide Moiety as a Pharmacophore

The sulfonamide group (-SO2NH-) is a privileged pharmacophore in medicinal chemistry, meaning it is a molecular feature that is consistently found in active drugs across a wide range of biological targets tandfonline.com. Its importance stems from several key properties.

First, its geometry and electronic nature allow it to act as a versatile hydrogen-bonding unit nih.gov. The two oxygen atoms are strong hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. This enables the sulfonamide moiety to form strong, directional interactions that anchor a ligand into its protein target's active site chemrxiv.org.

Second, the sulfonamide group is an excellent zinc-binding group (ZBG). This is particularly relevant for its activity against metalloenzymes, such as carbonic anhydrases, where the sulfonamide nitrogen deprotonates and coordinates directly to the catalytic zinc ion, leading to potent inhibition ijpsonline.com.

Third, the sulfonamide group is considered a bioisostere of a carboxylic acid, meaning it can mimic the function and interactions of a carboxylate group while offering different physicochemical properties researchgate.net. It is also chemically robust and generally more stable to metabolic degradation than an amide bond, which is advantageous for drug development researchgate.net. This combination of stability, favorable solubility, and versatile binding capabilities makes the sulfonamide moiety an essential component in the design of new therapeutic agents tandfonline.com.

Design Principles for Modulating Selectivity and Potency

The rational design of potent and selective inhibitors based on the methoxy-nitrobenzenesulfonamide scaffold involves several key principles derived from SAR studies:

Ring Substitution: The aromatic ring provides a scaffold for modification. The potency and selectivity of an inhibitor can be modulated by altering the position and nature of the methoxy and nitro groups to optimize interactions with specific amino acid residues in the target's active site. For example, designing compounds to interact with unique residues in one enzyme isoform but not another is a classic strategy for achieving selectivity unifi.itnih.gov.

Exploitation of the Sulfonamide Anchor: The sulfonamide group should be positioned to maximize its key interactions, whether as a hydrogen-bonding element or as a metal-coordinating group in metalloenzymes. Its reliable binding mode makes it a strong foundation upon which to build specificity.

Modulation of Physicochemical Properties: Potency is not the only goal; drug candidates must also have suitable pharmacokinetic properties. Substituents can be chosen to balance lipophilicity and hydrophilicity, thereby influencing solubility, membrane permeability, and metabolic stability. For example, adding polar groups can improve solubility but may decrease cell permeability.

Structure-Based Design: Utilizing high-resolution crystal structures or accurate homology models of the target protein allows for the precise design of derivatives that fit optimally into the binding site nih.govnih.gov. This approach can reveal opportunities to form additional interactions with the protein or to displace unfavorable water molecules from the active site, thereby increasing binding affinity and potency. By systematically applying these principles, researchers can rationally guide the optimization of lead compounds like this compound into highly effective and selective therapeutic agents.

Investigation of Potential Biological Pathways and Mechanistic Research (Non-Clinical)

The biological activities of this compound and its analogues are primarily inferred from the well-established mechanisms of its core chemical moieties: the sulfonamide group and the nitroaromatic ring. Non-clinical research into related compounds suggests several potential biological pathways and mechanisms of action.

The sulfonamide group is famously known for its antibacterial properties. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. researchgate.netnih.gov By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt the folate metabolic pathway, thereby inhibiting bacterial growth and replication. nih.gov This bacteriostatic effect is a cornerstone of their therapeutic action.

The nitroaromatic component introduces a different set of potential mechanisms. Nitro compounds are known to be biologically active and can function as both pharmacophores and toxicophores. nih.gov Their activity often involves intracellular reduction of the nitro group, which can lead to the formation of reactive nitro anion radicals. These radicals can induce oxidative stress and damage cellular macromolecules, contributing to antimicrobial or cytotoxic effects. nih.gov For example, the antifungal activity of some nitro-containing compounds is attributed to the electrostatic interaction between the nitro group and the iron in the heme group of fungal enzymes like 14α-demethylase, leading to potent inhibition. nih.gov

Investigations into analogues extend to various other biological targets. For instance, certain aryl sulfonamide derivatives have been identified as potential inhibitors of succinate (B1194679) dehydrogenase (SDH), an enzyme vital for fungal respiration, demonstrating antifungal activity. acs.org Other sulfonamide-based compounds have been developed as inhibitors of BRD4, a protein involved in acute myeloid leukemia, by down-regulating the oncogene c-myc. nih.gov Furthermore, some benzenesulfonamide derivatives have shown activity on the cardiovascular system by potentially interacting with biomolecules that regulate blood pressure, such as calcium channels. cerradopub.com.br